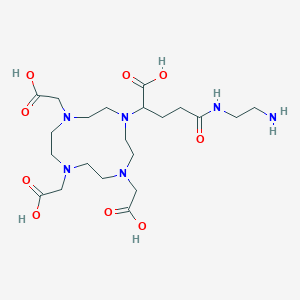

NH2-DOTA-GA

Description

Contextualization of Macrocyclic Chelator Chemistry in Biomedical Research

The stability of the metal-chelator complex is paramount in biomedical applications to prevent the release of potentially toxic metal ions in vivo. nih.gov Macrocyclic chelators, characterized by their ring-like structures, are particularly favored for this purpose due to their high thermodynamic stability and kinetic inertness. researchgate.networktribe.com The "macrocyclic effect" describes the enhanced stability of a metal complex with a macrocyclic ligand compared to its linear analogue. This stability is crucial for radiopharmaceuticals and MRI contrast agents. researchgate.networktribe.com

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a prime example of a macrocyclic chelator that has had a significant impact across major imaging modalities, including MRI, PET, and SPECT. cd-bioparticles.netrsc.org Its versatility stems from its ability to form highly stable complexes with a wide array of metal ions, including lanthanides like gadolinium (Gd³⁺) for MRI and radionuclides such as gallium-68 (B1239309) (⁶⁸Ga) and lutetium-177 (B1209992) (¹⁷⁷Lu) for PET and radiotherapy, respectively. rsc.orgresearchgate.net The development of derivatives of DOTA has been a major focus of research, aiming to create functional, targeted, and even dual-modal imaging agents. rsc.org

Rationale for the Development and Academic Study of NH2-DOTA-GA

The development of this compound, a derivative of DOTA, was driven by the need for a bifunctional chelator that offers a versatile and efficient method for conjugating to biomolecules while maintaining the exceptional metal-binding properties of the DOTA macrocycle. This compound is chemically known as 2,2',2''-(10-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid. chematech-mdt.com

The key innovation in this compound is the introduction of a glutamic acid (GA) moiety attached to one of the acetate (B1210297) arms of the DOTA structure. This modification provides a primary amine (-NH2) group, which serves as a reactive handle for conjugation to various biomolecules. smolecule.comchematech-mdt.com This amine group offers reactivity towards electrophilic reagents, facilitating the labeling of peptides and antibodies. chematech-mdt.com The "GA" in its name signifies this glutamic acid-derived linker. This design preserves the four carboxylate arms of the DOTA core, which are essential for optimal metal chelation. For instance, DOTAGA derivatives have been shown to form more stable complexes with certain transition metals compared to standard DOTA.

Scope and Significance of this compound in Pre-clinical Investigations

This compound has demonstrated considerable promise in a variety of preclinical investigations, primarily in the development of targeted radiopharmaceuticals for cancer imaging and therapy. smolecule.commedchemexpress.eu Its ability to be conjugated to targeting vectors, such as peptides and antibodies that specifically recognize markers on cancer cells, allows for the delivery of radionuclides for PET or SPECT imaging, or for targeted radionuclide therapy. cd-bioparticles.netsmolecule.com

For example, research has explored the use of this compound in creating radionuclide-drug conjugates (RDCs). medchemexpress.commedchemexpress.commedchemexpress.com These conjugates can deliver a radioactive payload directly to a tumor site, enabling both diagnosis and treatment. Studies have shown that this compound can be used to complex radionuclides like ⁶⁸Ga for PET imaging of tumors. researchgate.netnih.gov The resulting radiolabeled biomolecules have shown high tumor uptake and favorable clearance from non-target tissues in animal models. medchemexpress.comnih.gov

Furthermore, the glutamic acid linker in DOTAGA derivatives has been shown to improve properties such as hydrophilicity and affinity for certain biological targets. researchgate.netnih.gov For instance, in studies involving ligands for the prostate-specific membrane antigen (PSMA), DOTAGA-conjugated ligands exhibited higher hydrophilicity and increased internalization into cancer cells compared to their DOTA counterparts. researchgate.netnih.gov This can lead to improved imaging contrast and therapeutic efficacy. The potential to use this compound for various conjugation chemistries makes it a valuable tool for researchers developing novel molecular imaging probes. thno.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C21H38N6O9 | chematech-mdt.com |

| Molecular Weight | 518.56 g/mol | cd-bioparticles.net |

| Appearance | White to off-white solid | chemicalbook.com |

| CAS Number | 1639843-65-4 | chemicalbook.com |

| Primary Function | Bifunctional Chelator | smolecule.com |

| Key Functional Groups | DOTA macrocycle, Primary Amine (-NH2) | smolecule.comchematech-mdt.com |

| Commonly Chelated Metals | Gd(III), Ga(III), Lu(III) | researchgate.netmedchemexpress.comchemicalbook.com |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | 2,2',2''-(10-(4-((2-aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| DOTAGA | 1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid |

| PET | Positron Emission Tomography |

| SPECT | Single Photon Emission Computed Tomography |

| MRI | Magnetic Resonance Imaging |

| RDC | Radionuclide-Drug Conjugate |

| PSMA | Prostate-Specific Membrane Antigen |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethylamino)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N6O9/c22-3-4-23-17(28)2-1-16(21(35)36)27-11-9-25(14-19(31)32)7-5-24(13-18(29)30)6-8-26(10-12-27)15-20(33)34/h16H,1-15,22H2,(H,23,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKWGTMGEYTNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Derivatization of Nh2 Dota Ga

Methodologies for the Chemical Synthesis of NH2-DOTA-GA

The synthesis of this compound and its derivatives can be accomplished through both solution-phase and solid-phase approaches, each offering distinct advantages depending on the desired scale and final application.

Solution-Phase Synthesis Approaches for this compound

Solution-phase synthesis offers a classical and often scalable route to this compound and its analogues. A common strategy involves the initial preparation of a protected DOTA derivative, which is then coupled to a suitably protected glutamic acid moiety. For instance, a DOTA derivative with an anhydride (B1165640) group can be synthesized by reacting DOTAGA with acetic anhydride. nih.gov This anhydride is a versatile building block that can react with various nucleophiles. nih.gov

One documented solution-phase approach involves the N-alkylation of a protected tri-tert-butyl-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (DO3A(t-BuO)) with a protected amino-functionalized bromoacetamide derivative. rsc.org Subsequent deprotection steps, such as catalytic hydrogenolysis to remove a Cbz protecting group, yield the desired amino-functionalized DOTA derivative. rsc.org The glutamic acid component provides a linker that can be further modified. The synthesis of DOTA-GA derivatives can also be achieved through multi-step reactions involving protection, coupling, and deprotection sequences. For example, a synthetic scheme might involve the reaction of a protected DOTA precursor with a protected glutamic acid derivative, followed by deprotection to yield the final this compound product. researchgate.net

Solid-Phase Synthesis Techniques Utilizing this compound

Solid-phase peptide synthesis (SPPS) has emerged as a highly efficient method for constructing complex biomolecules, and it is well-suited for the synthesis of peptides and other molecules conjugated to this compound. nih.govtum.de In this approach, a peptide is assembled on a solid support, and the this compound moiety is then coupled to the resin-bound peptide. nih.govtum.de

A typical SPPS protocol for creating DOTA-GA conjugated peptides involves the use of a standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy for peptide elongation. nih.govtum.de Once the desired peptide sequence is assembled, a protected DOTA-GA precursor, such as DOTAGA-anhydride, can be coupled to the N-terminus or a side-chain amine of the resin-bound peptide. nih.govtum.de This is often performed in the presence of a coupling agent like diisopropylethylamine (DIPEA). nih.gov Finally, the conjugate is cleaved from the resin and deprotected simultaneously using a reagent cocktail, for instance, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and water. nih.gov

This solid-phase approach offers several advantages, including the ease of purification by simple washing of the resin and the ability to synthesize complex molecules in a stepwise and controlled manner. rsc.org It has been successfully employed to create a variety of DOTA-GA conjugated peptides for imaging and therapeutic applications. nih.govtum.de Furthermore, direct solid-phase synthesis of DOTA itself on a resin support has been explored as a cost-effective alternative to using expensive commercial DOTA precursors. nih.gov

Functionalization and Analog Design of this compound Scaffolds

The versatility of the this compound scaffold lies in its amenability to further functionalization, allowing for the fine-tuning of its properties for specific applications.

Strategies for Incorporating Spacer Moieties (e.g., Polyethylene (B3416737) Glycol)

The incorporation of spacer moieties, particularly polyethylene glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of this compound conjugates. nih.gov PEGylation can enhance water solubility, reduce immunogenicity, and prolong the circulation time of the resulting radiopharmaceutical.

| Spacer Type | Purpose | Reference |

| Polyethylene Glycol (PEG) | Enhance solubility, reduce immunogenicity, prolong circulation | |

| Amino Hexanoic Acid (Ahx) | Separate the peptide from the metal complex | rsc.org |

| β-Alanine | Act as a short spacer group | nih.gov |

Development of Bimodal this compound Conjugates for Hybrid Imaging Research

The development of bimodal imaging probes, which combine two different imaging modalities such as PET and fluorescence imaging, is a growing area of research. researchgate.net this compound is an excellent platform for creating such probes. The DOTA moiety can chelate a radionuclide for PET or SPECT imaging, while the terminal amine can be used to attach a fluorescent dye for optical imaging. researchgate.net

A versatile building block for creating such bimodal agents is DOTAGA-anhydride, which can be reacted with a molecule containing both a fluorescent reporter and a functional group that can react with the anhydride. nih.govresearchgate.net This allows for the straightforward synthesis of a DOTA-GA derivative functionalized with a fluorophore. researchgate.net For example, a BODIPY fluorophore has been incorporated into a DOTAGA derivative to create a bimodal tag for SPECT/PET and optical imaging. researchgate.net These hybrid probes offer the potential for complementary information from different imaging techniques, which can be advantageous for both preclinical research and clinical applications. researchgate.net

Regioselective Functionalization and Control of Isomer Formation in this compound Synthesis

Controlling the regioselectivity of functionalization and the formation of isomers is a critical aspect of synthesizing well-defined this compound conjugates. The DOTA macrocycle itself can exist as different isomers, and the attachment of the glutamic acid linker can also lead to regioisomers.

The reaction of DOTAGA-anhydride with a nucleophile, such as an amine, has been shown to proceed with high regioselectivity, leading to the preferential formation of one of the two possible regioisomers. nih.gov The structure of the resulting isomer can be determined using advanced NMR techniques. nih.gov

Purification and Characterization Techniques for Synthetic this compound

The successful synthesis of this compound and its derivatives necessitates rigorous purification and characterization to ensure the compound's identity, purity, and suitability for subsequent applications. The complexity of the synthesis often results in a crude product containing unreacted starting materials, by-products, and regioisomers. Therefore, a multi-step approach combining various analytical and preparative techniques is essential to isolate the desired compound with high purity.

Purification of this compound

The purification of this compound and related DOTA-conjugates primarily relies on chromatographic techniques that separate compounds based on their physicochemical properties, such as polarity and size.

High-Performance Liquid Chromatography (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed and effective method for the purification of DOTA derivatives. frontiersin.orguni-mainz.deresearchgate.netrsc.org This technique separates molecules based on their hydrophobicity.

Preparative and Semipreparative RP-HPLC: These are the workhorses for purifying crude reaction mixtures to obtain the final product in sufficient quantities and high purity. frontiersin.orguni-mainz.dersc.orgacs.org Researchers often use columns with stationary phases like C18 or C8. frontiersin.orgrsc.orgnih.gov Elution is typically performed using a gradient system, most commonly a mixture of water and acetonitrile (B52724) (MeCN), with trifluoroacetic acid (TFA) added to both solvents to improve peak shape and resolution. frontiersin.orguni-mainz.dersc.org The fractions containing the purified product are collected, combined, and often lyophilized to yield the final compound as a solid. uni-mainz.deacs.org

Analytical RP-HPLC: This is used to assess the purity of the final product and to monitor the progress of a reaction. frontiersin.orgacs.org It uses columns with smaller particle sizes and lower flow rates compared to preparative HPLC to achieve higher resolution. frontiersin.org Purity is typically determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram. chematech-mdt.com A purity of ≥95% or even ≥98% is often required for subsequent use. frontiersin.orgnih.govchematech-mdt.com

Solid-Phase Extraction (SPE): SPE is a valuable technique for the pre-purification or rapid clean-up of reaction mixtures before HPLC or for desalting the final product. frontiersin.orgsnmjournals.org It involves passing the sample through a cartridge containing a solid adsorbent (e.g., C8 or C18). nih.gov The compound of interest is retained on the cartridge while impurities are washed away. The purified compound is then eluted with a suitable solvent. nih.gov

Table 1: HPLC Purification Parameters for DOTA Derivatives

| Technique | Column Type | Mobile Phase System | Typical Use | Reference |

|---|---|---|---|---|

| Preparative/Semipreparative RP-HPLC | C18 (e.g., Phenomenex Jupiter, Chromolith® SemiPrep) | Water/Acetonitrile gradient with 0.1% TFA | Final product purification and isolation | frontiersin.orguni-mainz.dersc.org |

| Analytical RP-HPLC | C18 (e.g., Phenomenex aqua) | Water/Acetonitrile gradient with 0.1% TFA | Purity assessment and reaction monitoring | frontiersin.orgacs.org |

| Solid-Phase Extraction (SPE) | C8 or C18 cartridge | Stepwise elution with aqueous buffers and organic solvents (e.g., ethanol) | Crude sample pre-purification and desalting | nih.govsnmjournals.org |

Characterization of this compound

Once purified, the identity and structural integrity of this compound must be confirmed using a combination of spectroscopic and analytical methods.

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for DOTA derivatives as it is a soft ionization technique suitable for polar and large molecules. frontiersin.orgrsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. rsc.orgacs.org For peptide conjugates of DOTA, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can also be utilized. uni-mainz.de The observed mass is compared to the calculated molecular weight to verify that the correct product has been synthesized. chematech-mdt.comsnmjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to each other. The spectrum should be consistent with the proposed structure. acs.orgchematech-mdt.commedchemexpress.com

¹³C NMR: Provides information on the carbon framework of the molecule. rsc.org

2D NMR: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. nih.gov

Elemental Analysis: This technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimental values are compared with the calculated theoretical values for the proposed chemical formula to support the identity and purity of the compound. chematech-mdt.comchematech-mdt.com

Table 2: Key Characterization Data for this compound and Related Compounds

| Technique | Purpose | Expected Outcome for this compound | Reference |

|---|---|---|---|

| Mass Spectrometry (ESI-MS, HRMS) | Confirm molecular weight and formula | Observed mass conforms to the calculated value (C₂₁H₃₈N₆O₉, MW: 518.56 g/mol) | rsc.orgacs.orgchematech-mdt.com |

| ¹H NMR Spectroscopy | Confirm proton structure and environment | Spectrum is consistent with the reference structure of the molecule | rsc.orgchematech-mdt.commedchemexpress.com |

| ¹³C NMR Spectroscopy | Confirm carbon backbone | Observed signals match the number and type of carbon atoms in the structure | rsc.org |

| 2D NMR (COSY, HMBC) | Unambiguous structural elucidation | Confirms atomic connectivity and resolves complex spectral regions | nih.gov |

| Analytical HPLC | Determine purity | A single major peak, typically with purity ≥98% | frontiersin.orgchematech-mdt.com |

| Elemental Analysis | Confirm elemental composition | Experimental %C, H, N values match calculated values within an acceptable error margin (e.g., <0.4%) | chematech-mdt.comchematech-mdt.com |

Coordination Chemistry and Radiolabeling with Nh2 Dota Ga

Fundamental Principles of Metal Ion Chelation by DOTA-GA Derivatives

The chelation properties of NH2-DOTA-GA are fundamentally rooted in the structure of its parent macrocycle, DOTA. DOTA is a 12-membered tetraaza ring with four pendant carboxylate arms. wikipedia.org This structure allows it to act as a highly effective polydentate ligand, enveloping metal cations. wikipedia.org The efficiency of a DOTA-based chelator is governed by several factors, including the pre-organization of the ligand, the size of its macrocyclic cavity, and the nature of the donor atoms. d-nb.inforesearchgate.net

DOTA derivatives, such as DOTA-GA, are designed to preserve the core chelating structure of DOTA. nih.govacs.org The DOTA-GA structure features a glutamic acid linker attached to one of the acetate (B1210297) arms, which provides a functional group for bioconjugation without compromising the four nitrogen atoms and three other carboxylate groups essential for metal coordination. nih.govacs.org The denticity, or number of donor groups that bind to the central metal ion, can vary depending on the metal's size and preferred coordination geometry. For larger lanthanide ions, DOTA typically acts as an octadentate ligand, using all four nitrogen and four carboxylate donors. wikipedia.org For smaller metal ions like Ga³⁺, the coordination is often hexadentate, involving the four macrocyclic nitrogen atoms and two of the carboxylate arms, leaving other arms free. nih.govmdpi.com

The high thermodynamic stability and kinetic inertness of metal-DOTA complexes are crucial for their use in radiopharmaceuticals. d-nb.infoacs.org Thermodynamic stability refers to the strength of the bond between the metal and the chelator at equilibrium, while kinetic inertness describes the resistance of the complex to dissociation. acs.orgresearchgate.net This combination prevents the release of the free radiometal in vivo, which could otherwise lead to undesirable accumulation in non-target tissues. nih.gov The macrocyclic nature of DOTA contributes significantly to this stability through the "macrocyclic effect," where the pre-organized structure of the ligand leads to a more stable complex compared to an analogous acyclic (open-chain) chelator. unife.it

Complexation Kinetics and Thermodynamics of this compound with Relevant Radionuclides

The versatility of the DOTA-GA scaffold allows for the chelation of a wide range of radionuclides used in medical imaging and therapy. acs.orgresearchgate.net The kinetics and thermodynamics of complexation are highly dependent on the specific radionuclide.

Gallium-68 (B1239309) is a positron-emitting radionuclide widely used in Positron Emission Tomography (PET). While DOTA-based chelators can form stable complexes with Ga³⁺, the kinetics are often slow, requiring heating to achieve high radiolabeling yields. researchgate.netingentaconnect.com The cavity of the DOTA macrocycle is considered somewhat large for the small ionic radius of Ga³⁺, which can lead to lower thermodynamic stability compared to smaller macrocycles like NOTA. acs.orgnih.govmdpi.com

Research into DOTA-GA derivatives aims to optimize these properties. Studies have shown that Ga(III) complexation with DOTA derivatives often results in a pseudo-octahedral geometry. nih.govdiva-portal.org The thermodynamic stability constant for the Ga(III)-DOTA complex has been reported as log K(GaDOTA) = 26.05, and the complex is noted to be highly inert. acs.org However, conjugating the DOTA molecule, as in DOTA-GA, can slightly alter these properties. For instance, one study noted that the conjugation of a butylamine (B146782) through a sidearm carboxylate could impair the inherent ability of DOTA to complex with metal ions that have a small ionic radius. nih.gov

Despite slower kinetics compared to some other chelators, DOTA-GA bioconjugates have been successfully labeled with ⁶⁸Ga. researchgate.netmdpi.com Labeling typically requires heating at temperatures around 95°C for several minutes. nih.gov For example, a study comparing DOTA and NODAGA conjugates found that while NODAGA offered superior radiolabeling kinetics, the ⁶⁸Ga-DOTA-peptide still achieved a specific radioactivity of approximately 20 GBq/μmol with over 95% radiochemical purity. researchgate.net Another study reported that labeling of a DOTA-conjugated peptide with ⁶⁸Ga resulted in molar activities of 1.7-2.8 MBq/nmol within a rapid (<20 min) procedure. mdpi.com

Table 1: Research Findings on ⁶⁸Ga Complexation with DOTA-GA Derivatives

| Parameter | Finding | Reference |

|---|---|---|

| Labeling Conditions | Typically requires heating (e.g., 95°C for 5-15 min). | nih.gov |

| Radiochemical Yield | >95% achievable with optimization. | researchgate.netmdpi.com |

| Molar Activity | Reported values include ~20 GBq/μmol and 1.7-2.8 MBq/nmol. | researchgate.netmdpi.com |

| Stability | Ga-DOTA complexes are kinetically inert; however, stability can be lower than NOTA-based chelators. | nih.govacs.orgresearchgate.net |

| Coordination Geometry | Pseudo-octahedral with Ga³⁺. | nih.govdiva-portal.org |

| Thermodynamic Stability | log K(GaDOTA) = 26.05. | acs.org |

Lutetium-177 (B1209992) is a beta-emitting radionuclide often paired with ⁶⁸Ga in theranostic applications. The ionic radius of Lu³⁺ is well-suited to the DOTA cavity, resulting in highly stable complexes. mdpi.comd-nb.info The complexation of ¹⁷⁷Lu with DOTA-GA conjugates is generally efficient, though it often requires heating to ensure quantitative labeling. preprints.orgmdpi.com

Studies have demonstrated that DOTA-GA peptides can be reliably labeled with ¹⁷⁷Lu. For instance, a DOTA-kisspeptin-10 conjugate was labeled with ¹⁷⁷Lu at 95°C for 5 minutes at a pH of 4.5, achieving radiochemical purity higher than 95%. preprints.org The presence of competing metal cations can influence the radiolabeling yield, highlighting the importance of high-purity ¹⁷⁷Lu solutions. researchgate.net In vitro studies have shown that there is no significant difference in receptor binding affinity between Ga³⁺ and Lu³⁺ complexes of the same DOTA-peptide, which is advantageous for theranostic applications. d-nb.info The stability of ¹⁷⁷Lu-DOTA complexes is generally high, a critical factor for therapeutic radionuclides. acs.org

Table 2: Research Findings on ¹⁷⁷Lu Complexation with DOTA-GA Derivatives

| Parameter | Finding | Reference |

|---|---|---|

| Labeling Conditions | Typically requires heating (e.g., 95°C for 5-30 min) at acidic pH (~4.5). | preprints.orgacs.org |

| Radiochemical Yield | >95% achievable. | preprints.org |

| Stability | Forms highly stable and kinetically inert complexes. | mdpi.comacs.org |

| Theranostic Suitability | ¹⁷⁷Lu is a common therapeutic partner for diagnostic ⁶⁸Ga, and DOTA-GA chelates both effectively. | d-nb.infopreprints.org |

| Influence of Metal | The type of complexed metal (Ga³⁺ vs. Lu³⁺) did not significantly alter the peptide's receptor affinity. | d-nb.info |

Copper-64 is a positron-emitting radionuclide with a longer half-life (12.7 hours) than ⁶⁸Ga, making it suitable for imaging biological processes that occur over a longer timeframe. DOTA and its derivatives are capable of chelating Cu²⁺. The thermodynamic stability of the Cu(II)-DOTA complex is significantly lower than that of chelators like dedpa derivatives (pCu = 16.2 for DOTA vs. >21 for dedpa). acs.org While DOTA is a versatile chelator, its use for ⁶⁴Cu may not be optimal compared to other available systems specifically designed for copper. Research on DOTA-GA specifically with ⁶⁴Cu is less extensive than for ⁶⁸Ga or ¹⁷⁷Lu, but the general principles of DOTA chelation apply. Labeling of DOTA-conjugated peptides with ⁶⁴Cu has been reported, often requiring specific buffer systems and temperatures to achieve high yield and stability. researchgate.net

Table 3: Research Findings on ⁶⁴Cu Complexation with DOTA-GA Derivatives

| Parameter | Finding | Reference |

|---|---|---|

| Thermodynamic Stability | The stability of the Cu(II)-DOTA complex (pCu = 16.2) is moderate compared to other chelators. | acs.org |

| Labeling Conditions | Labeling is feasible, often requiring optimized temperature and buffer conditions. | researchgate.net |

| Comparative Chelators | Other chelators, such as those based on dedpa or sarcophagine (SAR), often exhibit higher stability with Cu²⁺. | acs.org |

Actinium-225 is a potent alpha-emitting radionuclide of great interest for targeted alpha therapy. A major challenge in its use is the requirement for a chelator that can stably bind the large Ac³⁺ ion (ionic radius ~112 pm). mdpi.com The DOTA macrocycle, while effective for lanthanides, is considered a relatively poor chelator for the much larger ²²⁵Ac. mdpi.com This size mismatch can lead to reduced stability of the [²²⁵Ac]Ac-DOTA complex in vivo. mdpi.com

Despite these limitations, DOTA remains the most commonly used chelator for ²²⁵Ac in clinical research, largely due to its established use and the lack of superior, widely available alternatives. nih.gov Labeling of DOTA-conjugates with ²²⁵Ac is typically performed at elevated temperatures (e.g., ~55°C) for about 30 minutes. mdpi.com The instability of the complex is a significant concern due to the high toxicity of released daughter radionuclides. The recoil energy from alpha decay can also break the chemical bond between the daughter nuclide and the chelator, releasing it into the surrounding tissue. mdpi.com Therefore, significant research is ongoing to develop larger macrocyclic chelators better suited for ²²⁵Ac and other large alpha-emitters. mdpi.comnih.gov

Table 4: Research Findings on ²²⁵Ac Complexation with DOTA-GA Derivatives

| Parameter | Finding | Reference |

|---|---|---|

| Chelator Suitability | DOTA's cavity is too small for the large Ac³⁺ ion, leading to suboptimal stability. | mdpi.com |

| Labeling Conditions | Typically requires heating (e.g., 55-95°C). | acs.orgmdpi.com |

| Stability Issues | The [²²⁵Ac]Ac-DOTA complex has shown limited in vivo stability. | mdpi.com |

| Clinical Context | Despite limitations, DOTA is the current "gold standard" for ²²⁵Ac in clinical studies. | nih.gov |

| Recoil Effect | Alpha decay can eject daughter nuclides from the chelator, a challenge for all chelating systems. | mdpi.com |

Indium-111 is a gamma-emitting radionuclide used for SPECT imaging. Its ionic radius is compatible with the DOTA cavity, allowing for the formation of stable complexes. acs.org DOTA-GA conjugates are readily labeled with ¹¹¹In, typically at elevated temperatures. diva-portal.orgcam.ac.uk

Studies comparing different chelators have shown that while DOTA provides stable complexes, the choice of chelator can influence the pharmacokinetic properties of the resulting radiopharmaceutical. diva-portal.org For example, in one study, ¹¹¹In-labeled DOTA-conjugates showed faster blood clearance compared to conjugates with triaza-macrocycles like NOTA. diva-portal.org The radiochemical yield for ¹¹¹In labeling of a DOTA-GA conjugate was reported to be around 82%, which could be purified to >99%. diva-portal.org The different coordination chemistry between ¹¹¹In and ⁶⁸Ga with DOTA can lead to different lipophilicity (logD) values for the same peptide conjugate labeled with these two different metals. researchgate.net As with other trivalent metals, DOTA forms kinetically inert and thermodynamically stable complexes with ¹¹¹In, making it a reliable choice for developing ¹¹¹In-based imaging agents. researchgate.netacs.org

Table 5: Research Findings on ¹¹¹In Complexation with DOTA-GA Derivatives

| Parameter | Finding | Reference |

|---|---|---|

| Labeling Conditions | Requires heating for efficient labeling. | acs.orgdiva-portal.org |

| Radiochemical Yield | Yields of ~82-92% have been reported before purification. | diva-portal.org |

| Stability | Forms stable and kinetically inert complexes suitable for in vivo imaging. | researchgate.netacs.org |

| Pharmacokinetics | The DOTA chelator can lead to faster blood clearance compared to some other chelators like NOTA. | diva-portal.org |

| Coordination | The coordination chemistry of ¹¹¹In with DOTA can result in different physicochemical properties (e.g., lipophilicity) compared to ⁶⁸Ga complexes. | researchgate.net |

Actinium-225 (²²⁵Ac) and Other Alpha-Emitting Radionuclide Chelation

In Vitro Stability and Transchelation Resistance of this compound Metal Complexes

The utility of a chelator in nuclear medicine is critically dependent on the in vitro stability of its metal complexes. High stability is essential to prevent the release of free metal ions, which can lead to toxicity and inaccurate imaging results. The chelator this compound, a derivative of DOTA, is designed to form stable complexes with various metal ions. medchemexpress.com

The stability of radiolabeled compounds is often assessed in biological media like human serum to mimic in vivo conditions. Studies have shown that DOTA-conjugated peptides, when radiolabeled, exhibit high stability. For instance, a ⁶⁸Ga-labeled DOTA-Ahx-peptide demonstrated over 95% stability in human serum albumin even after 120 minutes of incubation. mdpi.com Similarly, research on NODAGA-functionalized peptides labeled with gadolinium for MRI applications has shown promising stability in vivo. Another study indicated that ⁶⁸Ga-labeled NODAGA peptides maintained over 95% radiochemical purity after incubation in human serum.

A crucial test for the stability of gallium-based radiopharmaceuticals is the transferrin challenge. Transferrin, an iron-binding protein in the blood, has a high affinity for Ga³⁺ and can sequester the radiometal if it dissociates from the chelator. diva-portal.org Gallium radiopharmaceuticals must be stable enough to resist this transchelation. diva-portal.org For instance, the kinetic inertness of [⁵⁷Co]DOTATOC was confirmed by its high stability in the presence of a large excess of DTPA, a competing chelator. uminho.pt While specific data for this compound in transferrin challenges is not detailed in the provided results, the general principle for DOTA derivatives is that they must form highly stable complexes to prevent such dissociation. diva-portal.org

The stability of these complexes can vary depending on the specific metal ion and the structure of the chelator. For example, a study comparing DOTA and NODAGA derivatives found that while DOTA was often preferred for certain radiometals, a NODAGA-based compound showed potential for effective and stable labeling with ⁴⁴Sc.

Interactive Table: Stability of DOTA-derivative Complexes in Biological Media

| Compound | Metal Ion | Biological Medium | Incubation Time | Stability (%) |

| [⁶⁸Ga]Ga-DOTA-Ahx-peptide | ⁶⁸Ga | Human Serum Albumin | 120 min | >95 |

| ⁶⁸Ga-labeled NODAGA peptides | ⁶⁸Ga | Human Serum | Not Specified | >95 |

| [⁵⁷Co]DOTATOC | ⁵⁷Co | DTPA Challenge | 7 days | >98 |

The design of the chelator ligand plays a pivotal role in the integrity and stability of the resulting metal complex. The macrocyclic structure of DOTA and its derivatives provides a pre-organized cavity that leads to thermodynamically stable and kinetically inert metal complexes. d-nb.infoitn.pt However, the large cavity of DOTA is not perfectly suited for the smaller Ga³⁺ ion, which can affect the stability of Ga-DOTA complexes. researchgate.netmdpi.com

Modifications to the DOTA structure can influence complex stability. For example, DOTAGA, which has a fifth carboxylic acid arm, is known to form stable complexes with various therapeutic radiometals. mdpi.com The introduction of different functional groups or linkers can also impact stability. For instance, incorporating polyethylene (B3416737) glycol (PEG) spacers between the DOTA molecule and a targeting moiety can enhance stability.

The coordination geometry of the complex is also a critical factor. Ga-DOTA complexes typically exhibit a distorted N₄O₂ octahedral geometry. mdpi.com However, studies on other DOTA derivatives have shown that different isomers can form with varying stabilities. For example, [⁶⁷Ga]Ga-Bn-DOTA produced two isomers, one with an N₄O₂ coordination geometry that was significantly more stable than the other, which had an N₃O₃ geometry. acs.org A similar outcome was observed with [⁶⁷Ga]Ga-DOTA-Bn-TOC, where one isomer showed much higher stability both in vitro and in vivo. acs.org This highlights that even subtle changes in the ligand structure can lead to different coordination environments and, consequently, different stabilities.

The rigidity of the macrocyclic framework contributes to the slow formation of complexes but also to their high kinetic inertness once formed. d-nb.inforesearchgate.net This kinetic inertness is crucial for in vivo applications, ensuring the radiometal remains bound to the chelator. researchgate.net

Stability in Biological Media (e.g., Serum, Transferrin Challenge)

Comparative Analysis of this compound with Other Chelators in Radiometal Binding (e.g., DOTA, NOTA, DOTAGA, DO3A, AAZTA)

The performance of this compound as a chelator is best understood in comparison to other commonly used chelating agents in radiopharmacy.

DOTA: DOTA is a widely used chelator, but its large cavity is not optimal for the Ga³⁺ ion, and radiolabeling often requires heating. researchgate.netmdpi.comrsc.org Despite this, Ga-DOTA complexes are kinetically inert. researchgate.net The search for more Ga(III)-specific chelators has been a significant driver in the field. uni-mainz.de

NOTA: The smaller 9-membered ring of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) provides a better fit for Ga³⁺, resulting in Ga-NOTA complexes with exceptionally high thermodynamic stability, approximately 10 orders of magnitude higher than Ga-DOTA. itn.pt Complexation with NOTA is also faster and can occur under milder conditions. itn.pt Consequently, NOTA-based chelators are often favored for ⁶⁸Ga labeling. itn.pt

DOTAGA: DOTAGA (1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclo-dodecane glutaric acid) is a DOTA derivative with an additional glutaric acid arm. mdpi.com This modification allows it to form stable complexes with a range of therapeutic radiometals. mdpi.com In a head-to-head comparison for labeling an antibody with ²²⁵Ac, DOTAGA showed higher labeling efficiency than DOTA and had less impact on the antibody's binding affinity. nih.gov

DO3A: DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) is another DOTA derivative. While it forms stable complexes with therapeutic radionuclides like ⁹⁰Y and ¹⁷⁷Lu, the in vivo stability of the Ga-DO3A complex has been a concern, requiring further improvement. researchgate.net Some studies have shown that Ga-DO3A derivatives can be less stable than their intact DOTA counterparts. acs.org

AAZTA: AAZTA (1,4-bis(carboxymethyl)-6-[bis(carboxymethyl)]amino-6-[pentanoic-acid]perhydro-1,4-diazepine) and its derivatives have been developed to allow for stable coordination of both ⁶⁸Ga and ¹⁷⁷Lu, offering a versatile platform for theranostics. nih.gov

Acyclic chelators like H₂CHXdedpa have also been developed, showing exceptionally high thermodynamic stability for Ga³⁺ and the ability to be labeled at room temperature. acs.org These acyclic ligands can sometimes offer advantages over macrocyclic systems in terms of labeling conditions, though their in vivo stability must be carefully evaluated. acs.org

Interactive Table: Comparative Properties of Chelators for Gallium-68

| Chelator | Key Feature | Advantage for ⁶⁸Ga | Disadvantage for ⁶⁸Ga |

| DOTA | Large 12-membered ring | Kinetically inert complexes researchgate.net | Suboptimal cavity size, requires heating for labeling researchgate.netmdpi.com |

| NOTA | Smaller 9-membered ring | Excellent fit, very high stability, mild labeling conditions itn.pt | - |

| DOTAGA | DOTA with glutaric acid arm | High labeling efficiency, versatile for theranostics mdpi.comnih.gov | Still a large ring structure |

| DO3A | DOTA with one free amine | - | Concerns about in vivo stability of Ga-complex researchgate.net |

| AAZTA | Diazepine-based | Stable coordination of ⁶⁸Ga and ¹⁷⁷Lu nih.gov | - |

| H₂CHXdedpa | Acyclic | High stability, room temperature labeling acs.org | Potential for lower in vivo stability compared to macrocycles |

Bioconjugation Methodologies for Nh2 Dota Ga Based Probes

Strategies for Covalent Coupling of NH2-DOTA-GA to Biomolecules

The primary amino group on this compound serves as a key functional handle for its covalent attachment to a variety of biomolecules. The choice of conjugation strategy depends on the nature of the biomolecule and the desired properties of the final conjugate.

Conjugation to Peptides and Peptidomimetics

The conjugation of this compound to peptides and peptidomimetics is a widely used approach for creating targeted radiopharmaceuticals. nih.gov Peptides, due to their small size, often exhibit rapid clearance from the body and good penetration into tissues. nih.gov The conjugation process can be performed either during solid-phase peptide synthesis or in the solution phase after the peptide has been synthesized and purified. nih.gov

In solution-phase conjugation, a molar excess of an activated form of the chelator is reacted with a specific amino group on the peptide. nih.gov To ensure site-specific conjugation, all other reactive amino groups on the peptide are typically protected. nih.gov Common coupling agents are used to facilitate the formation of a stable amide bond between the chelator and the peptide. nih.gov Following the reaction, the resulting peptide-chelator conjugate is purified, often using high-performance liquid chromatography (HPLC), before the protecting groups are removed. nih.gov

Click chemistry, specifically the azide-alkyne cycloaddition reaction, offers an alternative and highly efficient method for attaching this compound to biomolecules without the need for extensive purification steps. smolecule.com This approach involves modifying the peptide with an azide (B81097) or alkyne group and the chelator with the corresponding reactive partner. Another strategy involves the use of transglutaminase, an enzyme that can site-specifically conjugate amine-functionalized chelators like NH2-PEG4-DOTA to proteins containing a specific glutamine-containing tag. researchgate.net

The choice of where to attach the chelator on the peptide can influence the biological properties of the conjugate. For instance, α-melanocyte stimulating hormone (α-MSH) derivatives have been modified with DOTA at different positions to assess the impact on receptor affinity and stability. nih.gov

| Peptide/Peptidomimetic | Conjugation Strategy | Key Findings | Reference |

| GF-17 and RAWVAWR-NH2 | Solution-phase and solid-phase DOTA conjugation | Successful radiolabeling with 68Ga was achieved, demonstrating potential for infection imaging. snmjournals.org | snmjournals.org |

| α-MSH analogs | Lactam bridge and click triazole formation for cyclization and DOTA conjugation | Resulting bioconjugates showed high binding affinity to MC1R and produced high-contrast PET/CT images. nih.gov | nih.gov |

| [Tyr3]octreotide (TOC) | Solid-phase peptide synthesis with p-COOH-Bn-DOTA | One isomer of the resulting 67Ga-labeled conjugate exhibited significantly higher stability in vitro and in vivo. acs.org | acs.org |

| Bombesin (BBN) analogs | Solid-phase synthesis with NOTA chelator | [64Cu-NOTA-8-Aoc-BBN(7-14)NH2] showed high binding affinity for GRPr and favorable pharmacokinetics. pnas.org | pnas.org |

Conjugation to Antibodies and Antibody Fragments

Antibodies and their fragments are attractive targeting vectors due to their high specificity and affinity for their targets. nih.gov The conjugation of this compound to these larger biomolecules typically involves targeting lysine (B10760008) residues, which possess a primary amino group in their side chain. thno.org The reaction is usually carried out under mild conditions to preserve the antibody's structure and function. thno.org

A common method involves the use of N-hydroxysuccinimide (NHS) esters of DOTA, which react with the ε-amino group of lysine residues to form a stable amide bond. neliti.com The number of chelators attached per antibody, known as the chelator-to-antibody ratio, can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants. nih.govthno.org However, modifying lysine residues can sometimes impact the antibody's immunoreactivity, especially if these residues are located in or near the antigen-binding site. thno.org Therefore, alternative conjugation strategies that target other amino acids or use site-specific modification techniques are also being explored. thno.org For example, using a p-NH2-Bn-DOTA derivative that binds to glutamic acid residues has been shown to retain target binding. thno.orgresearchgate.net

The use of antibody fragments, such as F(ab')2, can offer advantages like faster clearance and better tumor penetration compared to intact antibodies. neliti.com In one approach, F(ab')2-trastuzumab was conjugated to a dendrimer (PAMAM G3.0) that was previously functionalized with multiple DOTA molecules, aiming to increase the specific activity of the final radiolabeled product. neliti.com

| Antibody/Fragment | Chelator/Conjugation Method | Key Findings | Reference |

| ch14.18/CHO | p-NCS-Bn-DOTAGA | 64Cu-labeling was feasible, but immunoreactivity was reduced, suggesting lysine coupling may not be ideal. thno.org | thno.org |

| hu14.18K322A | p-NH2-Bn-DOTA using EDC | The resulting 64Cu-labeled antibody showed significant GD2-positive tumor-targeting ability. researchgate.net | researchgate.net |

| 1C1m-Fc | p-SCN-Bn-DOTA | Increasing the number of DOTA molecules per antibody altered the pharmacokinetics and reduced the tumor-to-liver ratio. nih.gov | nih.gov |

| F(ab')2-trastuzumab | DOTA-PAMAM G3.0-SH via SMCC linker | A multi-step process successfully produced (177Lu-DOTA)m-PAMAM G3.0-F(ab')2-trastuzumab with high radiochemical purity. neliti.com | neliti.com |

Integration into Nanoparticle and Polymeric Scaffolds

This compound and its derivatives can be incorporated into nanoparticles and polymeric scaffolds to create multifunctional platforms for imaging and therapy. annualreviews.orguni-marburg.de These larger constructs can carry a high payload of chelators, leading to a stronger signal for imaging or a higher dose of radiation for therapy. annualreviews.org

One common strategy involves coating inorganic nanoparticles with polymers that have functional groups available for conjugation. uni-marburg.de For example, polymers with carboxylic acid groups can be used to attach amino-functionalized chelators like this compound. uni-marburg.de This approach allows for the creation of multimodally-labeled nanoparticles that can be used for different imaging techniques, such as MRI and nuclear imaging. uni-marburg.de

RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is a versatile technique for creating well-defined polymers. mst.edu This method has been used to synthesize polymeric scaffolds that incorporate peptides for targeting, DOTA chelators for radiolabeling, and other functional monomers. mst.edu This single-step polymerization process simplifies the construction of complex theranostic agents. mst.edu

Optimization of Conjugation Efficiency and Radiochemical Yields

Achieving high conjugation efficiency and radiochemical yields is crucial for the successful development of this compound-based probes. Several factors can influence these parameters, including the concentration of reactants, pH, temperature, and reaction time. snmjournals.org

For peptide conjugation, the concentration of the DOTA-peptide conjugate is a key parameter that is often varied to optimize the radiolabeling efficiency. snmjournals.org The pH of the reaction buffer is also critical, with optimal pH values often being in the acidic range for radiolabeling with gallium-68 (B1239309). snmjournals.org The reaction is typically heated to accelerate the chelation process. snmjournals.org

In the case of antibody conjugation, the chelator-to-antibody ratio is a critical factor. nih.govthno.org While a higher ratio can increase the specific activity of the radiolabeled antibody, it can also negatively impact its immunoreactivity and pharmacokinetic properties. nih.gov Therefore, it is essential to find a balance that provides sufficient radiolabeling without compromising the biological function of the antibody.

The purification of the conjugate before radiolabeling is another important step to ensure high radiochemical yields. diva-portal.org The presence of free, unconjugated chelator can compete with the bioconjugate for the radiometal, leading to a decrease in the radiochemical yield of the desired product. diva-portal.org

Analytical Characterization of this compound Bioconjugates

Thorough analytical characterization is essential to confirm the identity, purity, and stability of this compound bioconjugates. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. snmjournals.orgthno.org

Spectroscopic and Chromatographic Validation Techniques

Mass Spectrometry (MS) is a powerful tool for confirming the successful conjugation of this compound to a biomolecule. snmjournals.org It provides the molecular weight of the conjugate, which should correspond to the sum of the molecular weights of the biomolecule and the attached chelator(s). snmjournals.org

High-Performance Liquid Chromatography (HPLC) is widely used for both the purification and analysis of bioconjugates. snmjournals.orgthno.org By comparing the retention time of the conjugate to that of the unconjugated biomolecule, the success of the conjugation can be confirmed. thno.org Radio-HPLC, which incorporates a radioactivity detector, is used to determine the radiochemical purity of the final radiolabeled product. nih.gov

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that can be used to assess radiochemical purity. snmjournals.org The retention factor (Rf) of the radiolabeled conjugate is compared to that of the free radiometal to determine the percentage of incorporated radioactivity. snmjournals.org

Size Exclusion Chromatography (SEC) can be used to verify that the antibody has not aggregated during the conjugation and radiolabeling process. thno.org

Fluorescence Polarization/Anisotropy can be employed to study the binding of fluorescently labeled peptide conjugates to their targets, providing information on binding affinity.

| Technique | Purpose | Typical Observation | Reference |

| Mass Spectrometry (MS) | Confirm molecular weight of the conjugate. | An increase in mass corresponding to the addition of the DOTA chelator. | snmjournals.org |

| High-Performance Liquid Chromatography (HPLC) | Purify and assess the purity of the conjugate. | A shift in retention time compared to the unconjugated biomolecule. | snmjournals.orgthno.org |

| Radio-HPLC | Determine radiochemical purity. | A single major radioactive peak corresponding to the radiolabeled conjugate. | nih.gov |

| Thin-Layer Chromatography (TLC) | Assess radiochemical purity. | Different Rf values for the radiolabeled conjugate and free radiometal. | snmjournals.org |

| Size Exclusion Chromatography (SEC) | Check for aggregation of antibodies. | Unchanged elution profile compared to the unconjugated antibody. | thno.org |

Assessment of Biomolecule Integrity Post-Conjugation

The conjugation of this compound to a biomolecule, while essential for creating targeted probes, carries the inherent risk of altering the biomolecule's structure and, consequently, its biological function. Therefore, a thorough assessment of the biomolecule's integrity after the conjugation process is a critical step in the development of these probes. This evaluation ensures that the targeting capabilities of the biomolecule remain intact. A variety of analytical techniques are employed to confirm the identity, purity, and stability of the resulting bioconjugate.

A primary concern is that the conjugation process could impair the biomolecule's ability to bind to its target. researchgate.net To address this, immunoreactivity assays are often performed. These can include cell-based linear extrapolation assays and antigen saturation assays, which provide quantitative measures of the bioconjugate's binding affinity. researchgate.net

Several analytical methods are utilized to characterize the newly synthesized conjugate and verify its structural integrity.

Research Findings:

Detailed analysis of this compound conjugated biomolecules typically involves a combination of chromatographic and spectrometric techniques to ensure the final product is well-defined and retains its intended biological activity.

Chromatographic and Spectrometric Analysis:

High-performance liquid chromatography (HPLC) is a fundamental tool for assessing the purity of the conjugate. nih.govmdpi.comthno.org Reversed-phase HPLC (RP-HPLC) is commonly used to separate the conjugated biomolecule from unconjugated starting materials and other reaction byproducts. nih.govthno.org The retention time of the conjugate in the HPLC chromatogram provides an initial indication of successful conjugation, as the addition of the DOTA-GA moiety typically alters the hydrophilicity and thus the elution profile of the biomolecule. acs.org

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the conjugate. nih.govresearchgate.net Techniques such as electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry provide precise mass measurements, allowing for the confirmation of the number of DOTA-GA units attached to the biomolecule. nih.govnih.gov This is crucial for determining the chelator-to-biomolecule ratio. nih.gov

In many studies, a combination of HPLC and MS (LC-MS) is employed to provide comprehensive characterization in a single analysis. mdpi.comnih.govacademie-sciences.fr This powerful technique allows for the separation of different species in the reaction mixture and their subsequent identification by mass.

Stability of the Conjugate:

The stability of the final radiolabeled bioconjugate is a critical parameter. This is often assessed by incubating the compound in human serum or plasma over a period of time and then analyzing the mixture using radio-HPLC or other suitable techniques. researchgate.netdiva-portal.org These studies aim to ensure that the radiometal remains securely chelated by the DOTA-GA and that the biomolecule itself does not degrade.

The following tables summarize representative findings from studies assessing the integrity of biomolecules after conjugation with DOTA-GA derivatives.

Table 1: Analytical Techniques for Assessing Biomolecule Integrity Post-Conjugation

| Analytical Technique | Purpose | Key Findings | References |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and separation of conjugated from unconjugated molecules. | Successful separation of conjugates with distinct retention times. | nih.govthno.org |

| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Confirmation of molecular weight and determination of chelator-to-biomolecule ratio. | Measured molecular weights correlate well with theoretical values. | nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive analysis combining separation and mass identification. | Enables detailed characterization of complex mixtures and confirms conjugate identity. | mdpi.comnih.govacademie-sciences.fr |

| Radio-HPLC | Assessment of radiochemical purity and stability of the radiolabeled conjugate. | Confirms high radiochemical purity and stability over time in biological media. | nih.govresearchgate.net |

| Immunoreactivity Assays | Evaluation of the biological activity and target binding affinity of the conjugate. | Confirms retention of binding capacity after conjugation. | researchgate.net |

Table 2: Characterization Data of DOTA-GA Conjugated Peptides

| Conjugate | Analytical Method | Calculated Monoisotopic Mass (Da) | Found Mass (m/z) | Reference |

| [natGa]DOTAGA-FFK(Sub-KuE) | HPLC, ESI-MS | 1421.7, 1423.7 | 1422.1/1424.1 [M+H]⁺, 710.6/712.6 [M+2H]²⁺ | nih.gov |

| [natGa]DOTAGA-ffk(Sub-KuE) | HPLC, ESI-MS | 1421.7, 1423.7 | 1422.6/1424.5 [M+H]⁺, 1444.4/1446.4 [M+Na]⁺ | nih.gov |

| ZD2-(Gd-DOTA) | MALDI-TOF MS | 1686.5 | 1686.5 | nih.gov |

| [natGa]DOTAGA-G-ABA-iodoCPCR4 | HPLC, ESI-MS | 1528.43 | 1528.4 [M+H]⁺, 1552.7 [M+Na]⁺, 765.9 [M+2H]²⁺ | thno.org |

This rigorous assessment ensures that the newly synthesized this compound-based probe is of high quality, with its structural and functional integrity preserved, making it suitable for its intended application in imaging or therapy.

Pre Clinical Evaluation of Nh2 Dota Ga Derived Radiopharmaceuticals

In Vitro Receptor Binding and Cellular Internalization Studies

The initial evaluation of NH2-DOTA-GA-derived radiopharmaceuticals involves assessing their ability to bind to specific cellular receptors and subsequently internalize into the target cells. This is a critical step to ensure the targeting moiety retains its biological activity after conjugation with the chelator and radiolabeling.

For instance, studies involving antibodies targeting the disialoganglioside GD2, a surface antigen expressed in neuroblastoma, have utilized this compound derivatives. thno.orgresearchgate.netresearchgate.net The immunoreactivity of these radioimmunoconjugates is a key parameter. In one study, the immunoreactive fraction of a ⁶⁴Cu-labeled GD2-specific antibody, ch14.18/CHO, conjugated via a DOTAGA derivative, was determined to be 50.8 ± 3.5% and 50.8 ± 2.0% for antibody-to-chelator ratios of 1:10 and 1:15, respectively. thno.orgresearchgate.net In vitro cell binding assays with GD2-expressing neuroblastoma cell lines (LS and CHP-134) demonstrated significantly increased binding of the radiolabeled antibody compared to control cells. thno.org

Another study with a humanized anti-GD2 antibody, hu14.18K322A, conjugated to p-NH2-Bn-DOTA (a related DOTA derivative) and labeled with ⁶⁴Cu, showed a greater than 6-fold selectivity for binding to GD2 over the negative control GD1b. researchgate.net Dose-dependent inhibition of this binding by the unmodified antibody confirmed the specificity of the interaction. researchgate.net Furthermore, cell association studies with this conjugate in GD2-positive M21 melanoma cells and GD2-negative PC-3 cells revealed a 6-fold higher uptake in the M21 cells after 60 minutes. researchgate.net

The internalization process, often mediated by receptor-mediated endocytosis, is crucial for delivering a therapeutic payload directly into the cancer cell. google.com Studies have shown that this compound conjugates, when linked to targeting ligands, can be effectively internalized by cancer cells. google.com

Below is a table summarizing in vitro findings for this compound and related DOTA-GA derivatives:

| Conjugate/Derivative | Target | Cell Lines | Key In Vitro Findings |

| [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO | GD2 | LS, CHP-134 | Immunoreactive fractions of 50.8 ± 3.5% and 50.8 ± 2.0% were observed. thno.orgresearchgate.net Strong binding to GD2-expressing cells was demonstrated. thno.org |

| [⁶⁴Cu]Cu-p-NH2-Bn-DOTA-hu14.18K322A | GD2 | M21, PC-3 | Showed over 6-fold selective binding to GD2. researchgate.net Cell uptake was 6 times higher in GD2-positive cells. researchgate.net |

In Vivo Pharmacokinetic and Biodistribution Analysis in Animal Models

Following successful in vitro evaluation, the pharmacokinetic profile and biodistribution of this compound-derived radiopharmaceuticals are investigated in animal models. These studies are essential to understand how the radiopharmaceutical behaves in a living organism, including its circulation time, accumulation in the target tumor, and clearance from non-target organs. researchgate.net

The use of this compound and its derivatives allows for the development of radiopharmaceuticals with potentially improved pharmacokinetic properties. For example, when conjugated to nanoparticles, the resulting agent's in vivo behavior can be tuned. researchgate.net

Studies with a ⁶⁴Cu-labeled anti-GD2 antibody conjugated via a DOTAGA derivative ([⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO) in a neuroblastoma mouse model showed highly specific accumulation in the tumor. thno.orgresearchgate.net The ex vivo biodistribution analysis at 48 hours post-injection revealed a tumor uptake of 31.6 ± 5.8% of the injected dose per gram of tissue (%ID/g). thno.org

The table below presents a summary of biodistribution data for a [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO conjugate in a neuroblastoma mouse model.

| Organ | Uptake (%ID/g) |

| Tumor (CHP-134) | 31.6 ± 5.8 |

| Blood | 4.1 ± 0.6 |

| Liver | 4.4 ± 0.7 |

| Other Organs | < 8 |

PET is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of the biodistribution of positron-emitting radiopharmaceuticals in vivo. This compound is a versatile chelator for various PET radionuclides, including Gallium-68 (B1239309) (⁶⁸Ga) and Copper-64 (⁶⁴Cu). rsc.orgsmolecule.com

In a study using [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO in a neuroblastoma mouse model, PET imaging demonstrated specific and increasing tumor uptake over time. thno.org At 3, 24, and 48 hours post-injection, the tumor accumulation was 2.4 ± 1.0% ID/cc, 6.2 ± 1.5% ID/cc, and 8.2 ± 1.4% ID/cc, respectively. thno.org The specificity of this uptake was confirmed in a blocking study where pre-administration of unlabeled antibody significantly reduced the tumor accumulation of the radiotracer. thno.org

Similarly, PET/CT imaging with [⁶⁴Cu]Cu-p-NH2-Bn-DOTA-hu14.18K322A in mice bearing GD2-positive M21 tumors showed significant tumor targeting, with a persistent 2-fold higher uptake compared to GD2-negative PC-3 tumors. researchgate.net

These studies highlight the utility of this compound and its derivatives in developing PET tracers for visualizing and quantifying tumor targeting in pre-clinical models.

The following table summarizes key PET imaging findings:

| Radiotracer | Animal Model | Key PET Imaging Findings |

| [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO | Neuroblastoma Mouse Model | Tumor uptake increased over time, reaching 8.2 ± 1.4% ID/cc at 48h. thno.org Specificity was confirmed by blocking studies. thno.org |

| [⁶⁴Cu]Cu-p-NH2-Bn-DOTA-hu14.18K322A | M21 (GD2+) and PC-3 (GD2-) Tumor-Bearing Mice | Showed significant and persistent tumor targeting with 2-fold higher uptake in GD2-positive tumors. researchgate.net |

| ⁶⁸Ga-labeled Microbubbles | Balb/c Nude Mice | Comparative dynamic PET imaging was performed to assess biodistribution. rsc.org |

SPECT is another nuclear imaging modality that can be used for pre-clinical evaluation of radiopharmaceuticals. This compound can also chelate SPECT radionuclides, such as Gallium-67 (⁶⁷Ga). smolecule.com

In a study involving polymeric nanoparticles radiolabeled with ⁶⁷Ga using a DOTA-GA derivative, SPECT-CT was employed to determine the biodistribution and tumor accumulation in a mouse model of pancreatic adenocarcinoma. unav.edu The combination of SPECT with CT allowed for accurate anatomical localization of the radioactive signal, providing valuable information on the nanoparticle's in vivo behavior. unav.edu

A critical aspect of pre-clinical evaluation is assessing the accumulation of the radiopharmaceutical in non-target organs. High uptake in healthy tissues can lead to toxicity and limit the therapeutic window.

For [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO, the accumulation in non-target organs remained below 8% ID/g, with liver and blood showing uptakes of 4.4 ± 0.7% and 4.1 ± 0.6% ID/g, respectively. thno.org This indicates a favorable biodistribution profile with relatively low off-target accumulation.

In studies with GIP receptor-targeted peptides, a significant challenge has been high kidney uptake, which was observed to be around 20 times higher than tumor uptake. epo.org This highlights the importance of optimizing the radiopharmaceutical's structure to minimize non-target organ accumulation.

Small Animal Single-Photon Emission Computed Tomography (SPECT) Imaging Studies

Efficacy Studies of this compound Conjugates in Pre-clinical Radiotheragnostic Models

The theranostic paradigm involves using a single targeting molecule for both diagnosis and therapy by labeling it with either a diagnostic or a therapeutic radionuclide. This compound is well-suited for this approach as DOTA can chelate a wide range of radionuclides, including diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) isotopes.

While direct efficacy studies focusing solely on this compound conjugates are limited in the provided context, the successful tumor targeting demonstrated in imaging studies lays the foundation for their therapeutic application. The ability of these conjugates to specifically accumulate in tumors suggests their potential for delivering a therapeutic dose of radiation to cancer cells while minimizing damage to healthy tissues. frontiersin.org

For example, the high and specific tumor uptake of [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO in neuroblastoma models suggests that a lutetium-177 (B1209992) labeled version could have therapeutic efficacy. thno.org Similarly, the development of a ¹⁷⁷Lu-labeled anti-GD2 antibody, [¹⁷⁷Lu]Lu-DOTA-hu3F8, which showed potent tumor suppression in a neuroblastoma model, further supports the potential of DOTA-based conjugates for radioimmunotherapy. researchgate.netresearchgate.net

Comparative Pre-clinical Performance of this compound Conjugates

Comparing the performance of new radiopharmaceuticals with existing standards or other derivatives is crucial for identifying the most promising candidates for clinical translation.

In the context of chelators for ⁶⁸Ga labeling, DOTA-GA has been compared to other chelators like NOTA and DOTA. rsc.org For instance, a study developing ⁶⁸Ga-labeled microbubbles compared the radiolabeling efficiency of phospholipids (B1166683) functionalized with NOTA, DOTA, and DOTA-GA. rsc.org

When developing PET tracers for GD2-positive tumors, different antibody-chelator combinations have been investigated. While direct comparative studies of this compound with other chelators for the same antibody are not detailed in the provided search results, the performance of [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO can be contextualized. thno.org Its tumor uptake of 31.6 ± 5.8% ID/g at 48 hours in a neuroblastoma model provides a benchmark for future developments. thno.org

Furthermore, a study comparing glucose- and mannose-coated liposomes for tumor targeting utilized this compound for conjugation and subsequent chelation of lutetium ions for quantification. spiedigitallibrary.org This highlights the role of this compound as a tool in comparative studies of different targeting strategies. spiedigitallibrary.org

Computational Chemistry and Theoretical Modeling of Nh2 Dota Ga

Quantum Mechanical and Molecular Dynamics Simulations of NH2-DOTA-GA and its Complexes

Quantum mechanical (QM) and molecular dynamics (MD) simulations offer a powerful dual approach to studying this compound and its metal complexes. QM methods, based on the principles of quantum mechanics, provide highly accurate descriptions of electronic structure, bonding, and reactivity. This is particularly crucial for understanding the coordination of metal ions, where electronic effects play a significant role. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model large systems, treating the reactive center (the metal and its immediate coordination sphere) with high-level QM theory and the surrounding environment with more computationally efficient molecular mechanics. csdn.net

Molecular dynamics simulations, on the other hand, allow for the exploration of the conformational landscape and dynamic behavior of these molecules over time. This is essential for understanding how the flexible DOTA macrocycle and its side chains adapt to accommodate a metal ion and how the entire complex interacts with its environment, such as solvent molecules or biological macromolecules. csdn.net

Research on related DOTA derivatives has shown that the cavity size of the DOTA cage is often larger than optimal for smaller metal ions like Ga(III). researchgate.netresearchgate.net This can lead to slower complexation kinetics and potentially lower in vivo stability. researchgate.net Computational studies can help to visualize and quantify the energetic penalties associated with this size mismatch and explore how modifications to the DOTA framework might improve the fit.

Combined QM/MD approaches can provide a comprehensive picture of the complexation process, from the initial encounter of the ligand and metal ion to the final, stable complex. These simulations can reveal the stepwise formation of coordination bonds and identify any kinetic barriers that might slow down the reaction.

Prediction of Coordination Geometries and Electronic Structures of this compound Complexes

A key application of computational modeling is the prediction of the three-dimensional structure of this compound metal complexes. The coordination geometry—the arrangement of the donor atoms around the central metal ion—is a critical determinant of the complex's stability and reactivity. For Ga(III), an octahedral coordination geometry is generally preferred. diva-portal.org

Studies on similar DOTA-based chelators have revealed that different coordination isomers can exist. For example, X-ray crystallography of a Ga-Bn-DOTA complex showed the formation of two isomers with different stabilities, one exhibiting an N3O3 coordination and the other an N4O2 coordination. nih.govacs.org The less stable isomer was found to have a distorted N3O3 octahedral geometry. nih.govacs.org In contrast, Ga(III) complexes with intact DOTA and other derivatives often show an N4O2 coordination geometry. nih.govacs.org Computational methods can be used to predict the relative energies of these different isomers and thus their expected populations.

The nature of the donor atoms from the this compound ligand that coordinate to the metal ion significantly influences the complex's properties. The DOTA framework provides four nitrogen atoms from the cyclen ring and carboxylate groups from the pendant arms as potential donor sites. uni-mainz.de In the case of Ga(III), it typically coordinates to four nitrogen atoms and two oxygen atoms from the carboxylate groups. uni-mainz.de However, structural studies on a related [Ga-DOTA-D-Phe-NH2] complex have shown that the gallium ion was coordinated by only two carboxylate groups, leaving one pendant arm free. d-nb.info This highlights the importance of the specific derivative in determining the final coordination.

The table below summarizes the predicted coordination numbers and geometries for Ga(III) complexes with DOTA and its derivatives, based on findings from related compounds.

| Compound/Complex | Predicted Coordination Number | Predicted Geometry | Key Findings |

| [Ga(DOTA)]⁻ | 6 | Octahedral | Typically forms a stable N4O2 coordination. nih.govacs.org |

| Ga-DO3AMBu | 6 | Octahedral | Less inert than GaDOTA. researchgate.netacs.org |

| Ga-Bn-DOTA (Isomer 1) | 6 | Octahedral (N4O2) | More stable isomer. nih.govacs.org |

| Ga-Bn-DOTA (Isomer 2) | 6 | Distorted Octahedral (N3O3) | Less stable isomer. nih.govacs.org |

This table is based on data from analogous DOTA derivatives and provides expected trends for this compound.

Rational Design Principles for Next-Generation this compound Derivatives

The insights gained from computational modeling are invaluable for the rational design of new this compound derivatives with enhanced properties. By understanding the structure-property relationships, chemists can make targeted modifications to the ligand to improve its performance for specific applications.

One key area for improvement is the stability of the metal complex. While DOTA-based chelators generally form highly stable complexes, there is always a drive to enhance this for in vivo applications to prevent transchelation of the metal ion to proteins like transferrin. diva-portal.org Computational studies can be used to explore how modifications to the DOTA backbone or the pendant arms affect the stability of the resulting complex. For example, introducing steric bulk, such as a benzyl (B1604629) group, has been shown to enhance the stability of metal-polyaza polycarboxylate complexes. nih.govacs.org

Another important aspect is the kinetics of complex formation. For radiopharmaceutical applications, rapid and efficient labeling at room temperature is highly desirable. Computational modeling can help identify the factors that govern the rate of complexation and guide the design of ligands with lower kinetic barriers to metal insertion.

Furthermore, the bifunctional nature of this compound allows for its conjugation to biomolecules. nih.gov Computational modeling can be used to predict how the attachment of a bulky biomolecule might influence the chelator's conformation and its ability to coordinate a metal ion. This can help in designing linkers that are long and flexible enough to minimize any negative impact on the complex's stability and formation kinetics. nih.gov

The principles for rational design derived from computational studies include:

Optimizing the Cavity Size: Modifying the macrocyclic ring to better fit the ionic radius of the target metal ion can lead to improved thermodynamic stability and faster complexation. researchgate.net

Modifying Pendant Arms: Altering the length and nature of the coordinating pendant arms can influence the coordination geometry and stability.

Introducing Steric Hindrance: Strategically placed bulky groups can lock the complex into a more stable conformation and hinder dissociation. nih.govacs.org

Fine-tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups can modulate the Lewis basicity of the donor atoms and thus the strength of the metal-ligand bonds.

Designing Effective Linkers: For bioconjugation, the linker should be designed to be long and flexible enough to prevent the biomolecule from interfering with metal chelation. nih.gov

By applying these principles, guided by the predictive power of computational chemistry, researchers can accelerate the development of next-generation this compound derivatives with superior properties for a wide range of applications.

Emerging Research Directions and Future Outlook for Nh2 Dota Ga in Biomedical Science

Strategies for Enhancing In Vivo Specificity and Target-to-Background Ratios of NH2-DOTA-GA Conjugates

A critical challenge in the development of targeted radiopharmaceuticals is achieving a high target-to-background ratio (TBR), which is essential for clear imaging and minimizing off-target radiation exposure. nih.goveanm.org Several strategies are being explored to enhance the in vivo specificity and TBR of conjugates made with this compound.

One key factor is the choice of the targeting vector. Smaller molecules like peptides and antibody fragments often exhibit rapid clearance from the blood, leading to high TBRs within hours. nih.gov However, the binding characteristics and antigen availability also play a significant role. nih.gov The selection of a target antigen that is highly and specifically expressed on cancer cells with minimal expression in healthy tissues is paramount to reduce off-target toxicity. nih.gov

Pretargeting strategies have shown success in improving TBRs. snmjournals.org This approach involves administering the targeting molecule first, allowing it to accumulate at the target site and clear from circulation, followed by the administration of a radiolabeled component that specifically binds to the pre-targeted molecule. snmjournals.org Click chemistry, such as the reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, provides a rapid and specific method for in vivo conjugation in pretargeting systems. snmjournals.org

Modifying the pharmacokinetic properties of the conjugate is another important strategy. For instance, increasing the administered dose of a radiotracer can sometimes reduce blood uptake and enhance tumor uptake, thereby improving the TBR. nih.gov Additionally, the introduction of linkers, such as polyethylene (B3416737) glycol (PEG), can alter the biodistribution and clearance profile of the conjugate. mdpi.com

Table 2: Research Findings on Improving Target-to-Background Ratios

| Strategy | Research Finding | Citation |

| Dose Escalation | Increasing the administered dose of FAPI radiotracers from 10 to 600 pmol significantly reduced blood uptake and enhanced tumor uptake. | nih.gov |

| Pretargeting | Pretargeted radioimmunotherapy with 225Ac showed reduced hematotoxicity compared to conventional administration. | snmjournals.org |

| Linker Modification | The use of positively charged linkers in GRPR-antagonist analogs aimed to prolong tumor retention and increase clearance from healthy tissues. | mdpi.com |